Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a benzofuran core, a pyridazinyl-pyridine moiety, and a piperazine ring
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant cell growth inhibitory effects on different types of cancer cells , suggesting that this compound may also target cellular processes involved in cell growth and proliferation.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell growth and proliferation , suggesting that this compound may also have effects on these pathways.
Result of Action
Similar compounds have been shown to have significant cell growth inhibitory effects , suggesting that this compound may also have similar effects.
Action Environment
It is known that environmental factors such as temperature and light can affect the stability and efficacy of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The pyridazinyl-pyridine moiety can be introduced through a series of nucleophilic substitution reactions, while the piperazine ring is often incorporated via reductive amination or similar methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The pyridazinyl-pyridine moiety can be reduced under hydrogenation conditions.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution can be facilitated by using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran core can yield benzofuran-quinone derivatives, while reduction of the pyridazinyl-pyridine moiety can produce dihydropyridazine compounds .
Scientific Research Applications
Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Contain a fused benzene and pyrrole ring, offering different biological activities.
Imidazole derivatives: Feature a five-membered ring with two nitrogen atoms, used in various therapeutic applications.
Uniqueness
Benzofuran-2-yl(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to its combination of a benzofuran core with a pyridazinyl-pyridine moiety and a piperazine ring. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c28-22(20-14-16-4-1-2-6-19(16)29-20)27-12-10-26(11-13-27)21-8-7-18(24-25-21)17-5-3-9-23-15-17/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKJJCSESUKMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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